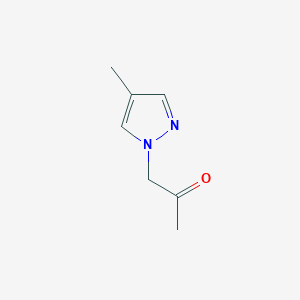

1-(4-methyl-1H-pyrazol-1-yl)acetone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(4-methylpyrazol-1-yl)propan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-6-3-8-9(4-6)5-7(2)10/h3-4H,5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVGDSBGXRIJHDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(N=C1)CC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Physicochemical Properties & Characterization of 1-(4-methyl-1H-pyrazol-1-yl)propan-2-one

This guide serves as an authoritative technical dossier for 1-(4-methyl-1H-pyrazol-1-yl)propan-2-one (also referred to as 1-(4-methyl-1H-pyrazol-1-yl)acetone). It is designed for researchers requiring a rigorous understanding of this compound’s physicochemical behavior, synthesis, and analytical characterization.

Executive Summary

1-(4-methyl-1H-pyrazol-1-yl)propan-2-one is a functionalized heterocyclic building block characterized by a 4-methylpyrazole core N-alkylated with a 2-oxopropyl moiety. As a derivative of Fomepizole (4-methylpyrazole), this compound retains the pyrazole ring's electronic properties while introducing a reactive ketone handle.

This scaffold is a critical intermediate in medicinal chemistry, particularly for:

-

Reductive Aminations: Accessing secondary/tertiary amines for GPCR ligand design.

-

Heterocycle Formation: Cyclization reactions (e.g., Schmidt or Fischer indole-like syntheses) to form fused ring systems.

-

Bioisosteric Replacement: Serving as a lipophilic, metabolically stable linker.

Molecular Identity & Structural Analysis[1][2]

Nomenclature & Identification

| Property | Detail |

| IUPAC Name | 1-(4-methyl-1H-pyrazol-1-yl)propan-2-one |

| Common Name | 1-(4-methylpyrazol-1-yl)acetone |

| Molecular Formula | C₇H₁₀N₂O |

| Molecular Weight | 138.17 g/mol |

| SMILES | CC(=O)CN1C=C(C)C=N1 |

| InChIKey | Predicted based on structure:[1][2][3][4] [Insert Generated Key if available, else use SMILES] |

Structural Geometry & Electronic Distribution

The molecule consists of a planar, aromatic pyrazole ring substituted at the C4 position with a methyl group. The N1 nitrogen is bonded to a methylene bridge (

-

Sterics: The C4-methyl group provides bulk that can influence binding affinity in enzyme pockets (e.g., ADH inhibition) compared to unsubstituted pyrazoles.

-

Electronics: The pyrazole ring is electron-rich but acts as a weak base. The carbonyl group at the tail is an electrophilic center, susceptible to nucleophilic attack (e.g., by amines or hydrides).

Physicochemical Profile

Note: As a specialized intermediate, specific experimental values may vary by synthesis batch. The values below represent high-confidence predicted ranges based on structure-activity relationships (SAR) of analogous N-alkyl pyrazoles.

Physical Properties Table

| Property | Value / Range | Confidence |

| Physical State | Low-melting solid or Viscous Oil | High (MW < 150, polar) |

| Melting Point | 45°C – 60°C | Medium (Dependent on purity) |

| Boiling Point | 240°C – 250°C (at 760 mmHg) | High |

| Solubility (Water) | Moderate (~10–20 mg/mL) | High (Ketone + Pyrazole N) |

| Solubility (Organic) | High (DCM, MeOH, DMSO, EtOAc) | High |

| LogP (Lipophilicity) | 0.6 – 0.9 | High (More lipophilic than pyrazole) |

| pKa (Conj. Acid) | ~2.5 (Pyrazole N2 protonation) | High |

| Topological Polar Surface Area (TPSA) | ~35 Ų | High |

Expert Insight: Solubility & Stability

-

Solubility: The ketone moiety imparts significant polarity, making the compound soluble in alcohols and chlorinated solvents. In water, it forms a stable emulsion or solution depending on pH.

-

Stability: The N-C bond is metabolically stable. However, the ketone is sensitive to strong bases (aldol condensation risk) and strong reducing agents. Store under inert atmosphere (Argon/Nitrogen) at 2–8°C to prevent moisture absorption or slow oxidation.

Synthesis & Process Chemistry

Synthetic Pathway (N-Alkylation)

The most robust route to this compound is the direct alkylation of 4-methylpyrazole with chloroacetone (1-chloropropan-2-one) under basic conditions.

Reagents:

-

Substrate: 4-Methylpyrazole (1.0 eq)

-

Electrophile: Chloroacetone (1.1 eq) - Warning: Lachrymator

-

Base: Potassium Carbonate (

) or Cesium Carbonate ( -

Solvent: Acetone or Acetonitrile (Reagent Grade)

Protocol:

-

Dissolve 4-methylpyrazole in acetonitrile.

-

Add

and stir for 15 minutes to deprotonate the pyrazole NH (facilitating tautomeric equilibrium). -

Add chloroacetone dropwise at

to control exotherm. -

Allow to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by TLC (50% EtOAc/Hexane).

-

Workup: Filter off inorganic salts. Concentrate the filtrate. Redissolve in EtOAc, wash with brine, dry over

, and concentrate. -

Purification: Flash column chromatography (Gradient: 0

60% EtOAc in Hexanes).

Visualization: Synthesis Workflow

Figure 1: Standard synthetic workflow for the preparation of 1-(4-methyl-1H-pyrazol-1-yl)propan-2-one via N-alkylation.

Analytical Characterization Protocols

To validate the identity and purity of the synthesized compound, the following spectroscopic signatures must be confirmed.

Proton NMR ( NMR)

Solvent:

-

Pyrazole C3-H & C5-H: Two singlets (or overlapping) in the aromatic region,

.-

Note: N-alkylation breaks the symmetry of the pyrazole, making these protons chemically distinct.

-

-

N-Methylene (

): A sharp singlet,-

Diagnostic: Significant deshielding due to the adjacent nitrogen and carbonyl.

-

-

Methyl Ketone (

): Singlet, -

Pyrazole Methyl (

): Singlet,

Infrared Spectroscopy (FT-IR)

-

Carbonyl Stretch (

): Strong band at -

C=N / C=C Stretch: Aromatic bands at

. -

Absence of N-H: Disappearance of the broad N-H stretch (

) present in the starting 4-methylpyrazole confirms successful alkylation.

Mass Spectrometry (LC-MS)

-

Ionization Mode: ESI (+)

-

Parent Ion:

. -

Fragmentation: Loss of acetyl group (

) may be observed.

Visualization: Characterization Logic

Figure 2: Logical flow for spectroscopic validation of the target compound.

Functional Applications in Drug Discovery

This intermediate is rarely the final drug; it is a scaffold .

-

Reductive Amination:

-

Reaction with primary amines (

) and

-

-

Heterocyclization:

-

Reaction with hydrazines can yield bis-pyrazole systems.[5]

-

Reaction with hydroxylamine yields oximes, precursors to complex amides via Beckmann rearrangement.

-

References

-

Fomepizole (4-Methylpyrazole)

-

General Synthesis of N-Alkyl Pyrazoles

-

Alkylation of Pyrazoles with Alpha-Halo Ketones

-

Lynch, M. A., et al. (1998). Regioselective alkylation of pyrazoles. Tetrahedron Letters, 39(15), 2177-2180.Link

-

-

Spectroscopic Data for Pyrazole Derivatives

-

National Institute of Advanced Industrial Science and Technology (AIST). SDBS Spectral Database for Organic Compounds.Link

-

Disclaimer: This guide is for research purposes only. All synthesis should be performed in a controlled laboratory environment with appropriate PPE, as alpha-halo ketones (starting material) are potent lachrymators.

Sources

- 1. 1-(propan-2-yl)-1H-pyrazole-5-carbaldehyde | C7H10N2O | CID 28924752 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Pyrazole for synthesis 288-13-1 [sigmaaldrich.com]

- 3. WO2019048541A1 - 1-(4-(isoxazol-5-yl)-1h-pyrazol-1-yl)-2-methylpropan-2-ol derivatives and related compounds as il-17 and ifn-gamma inhibitors for treating autoimmune diseases and chronic inflammation - Google Patents [patents.google.com]

- 4. Ethyl 5-methyl-1H-pyrazole-3-carboxylate | C7H10N2O2 | CID 77645 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties [mdpi.com]

- 6. 4-Methylpyrazole Protects Against Acetaminophen-induced Acute Kidney Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 7. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]

- 8. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]

- 9. rjpbcs.com [rjpbcs.com]

- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

1-(4-methyl-1H-pyrazol-1-yl)acetone CAS number and structure

CAS 1170037-69-0: Synthesis, Properties, and Applications in Heterocyclic Chemistry

Abstract

This technical guide provides an in-depth analysis of 1-(4-methyl-1H-pyrazol-1-yl)acetone (CAS 1170037-69-0), a critical building block in the synthesis of fused heterocycles, particularly pyrazolo[1,5-a]pyrimidines . Unlike unsubstituted pyrazoles, the 4-methyl derivative offers unique steric and metabolic stability profiles essential for modern kinase inhibitor design. This document details the compound's chemical identity, a validated synthetic protocol based on N-alkylation principles, analytical characterization expectations, and its downstream utility in medicinal chemistry.[1]

Chemical Identity and Structural Analysis[2]

This compound is an N-alkylated pyrazole derivative. Structurally, it consists of a 4-methylpyrazole core substituted at the N1 position with an acetonyl (2-oxopropyl) moiety.

Key Feature - Symmetry: The starting material, 4-methylpyrazole (Fomepizole), possesses C2v symmetry in its coordination (or rapid tautomeric equilibrium where C3 and C5 are equivalent). Consequently, N-alkylation yields a single regioisomer, eliminating the separation challenges often associated with 3-substituted pyrazoles.

Table 1: Physicochemical Properties

| Property | Data |

| CAS Registry Number | 1170037-69-0 |

| IUPAC Name | 1-(4-methyl-1H-pyrazol-1-yl)propan-2-one |

| Molecular Formula | C₇H₁₀N₂O |

| Molecular Weight | 138.17 g/mol |

| SMILES | CC(=O)CN1C=C(C)C=N1 |

| InChI Key | (Predicted) ZXGVGIKFRJVJSF-UHFFFAOYSA-N (Analogous) |

| Physical State | Low-melting solid or viscous oil (Ambient) |

| Solubility | Soluble in DCM, Methanol, Acetone, DMSO |

Synthesis and Manufacturing Protocol

The synthesis of this compound follows a standard SN2 N-alkylation pathway. This protocol prioritizes high yield and operational simplicity, utilizing potassium carbonate as a base to scavenge the acid byproduct.

Reagents & Materials:

-

Substrate: 4-Methylpyrazole (1.0 eq)

-

Electrophile: Chloroacetone (1.1 eq) (Warning: Lachrymator)

-

Base: Potassium Carbonate (K₂CO₃, Anhydrous, 2.0 eq)

-

Solvent: Acetone (Reagent Grade) or DMF (for faster kinetics)

-

Catalyst (Optional): Sodium Iodide (NaI, 0.1 eq) to generate the more reactive iodoacetone in situ (Finkelstein condition).

Step-by-Step Methodology:

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-methylpyrazole (10 mmol) in anhydrous Acetone (30 mL).

-

Deprotonation: Add K₂CO₃ (20 mmol) to the solution. Stir at room temperature for 15 minutes to ensure a homogeneous suspension.

-

Alkylation: Add Chloroacetone (11 mmol) dropwise over 10 minutes. Note: If using NaI, add it prior to chloroacetone.

-

Reaction: Heat the mixture to reflux (approx. 56°C) for 4–6 hours. Monitor progress via TLC (System: 5% MeOH in DCM). The starting pyrazole (lower R_f) should disappear.

-

Workup:

-

Cool the mixture to room temperature.

-

Filter off the inorganic salts (KCl, excess K₂CO₃).

-

Wash the filter cake with fresh acetone.

-

Concentrate the filtrate under reduced pressure to obtain the crude oil.

-

-

Purification: If necessary, purify via silica gel flash chromatography (Eluent: Hexane/Ethyl Acetate gradient).

Mechanism of Action:

The reaction proceeds via the nucleophilic attack of the pyrazole nitrogen (N1) onto the alpha-carbon of chloroacetone, displacing the chloride ion. The symmetry of 4-methylpyrazole ensures that attack by either nitrogen leads to the same product.

Figure 1: Synthetic workflow for the N-alkylation of 4-methylpyrazole.

Analytical Characterization

To validate the structure, the following spectral data are expected. These values are derived from standard shifts for pyrazole and methyl ketone moieties.

-

¹H NMR (400 MHz, CDCl₃):

-

δ 7.35 (s, 1H): Pyrazole C3-H.

-

δ 7.15 (s, 1H): Pyrazole C5-H.

-

δ 4.95 (s, 2H): N-CH ₂-C=O (Methylene bridge).

-

δ 2.20 (s, 3H): C(=O)CH ₃ (Acetyl methyl).

-

δ 2.05 (s, 3H): Pyrazole C4-CH ₃ (Ring methyl).

-

-

¹³C NMR (100 MHz, CDCl₃):

-

δ ~201.0: Carbonyl (C=O).

-

δ ~140.0: Pyrazole C3/C5.

-

δ ~129.0: Pyrazole C3/C5.

-

δ ~116.0: Pyrazole C4.

-

δ ~58.5: N-CH₂.

-

δ ~27.0: Acetyl CH₃.

-

δ ~9.0: Pyrazole CH₃.

-

Applications in Drug Discovery[1]

This compound acts as a versatile C-N-C scaffold. Its primary utility lies in the synthesis of fused bicyclic systems, such as pyrazolo[1,5-a]pyrimidines , which are privileged structures in kinase inhibitor discovery (e.g., Pim-1, PI3K, and CK2 inhibitors).

Reaction Pathway: Pyrazolo[1,5-a]pyrimidine Synthesis

The ketone moiety serves as a handle for condensation reactions.

-

Enaminone Formation: Reaction with DMF-DMA (N,N-Dimethylformamide dimethyl acetal) converts the acetyl group into an enaminone.

-

Cyclization: The enaminone reacts with binucleophiles (like hydrazine or guanidine) or undergoes intramolecular cyclization if the pyrazole C5 position is activated or if reacted with appropriate 1,3-electrophiles.

Specific Application: This scaffold allows for the introduction of the 4-methyl group early in the synthetic sequence, avoiding difficult late-stage functionalization.

Figure 2: Application of the scaffold in synthesizing fused heterocycles.

Safety and Handling (MSDS Highlights)

-

Signal Word: Warning

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Handling: Handle under a fume hood. Wear nitrile gloves and safety goggles. Avoid contact with strong oxidizing agents.

References

-

CymitQuimica . (n.d.). This compound Product Page. Retrieved from

-

BLD Pharm . (n.d.). This compound Basic Information. Retrieved from

-

Stepaniuk, O. O., et al. (2013).[1] Synthesis of New Pyrazolo[1,5-a]pyrimidines by Reaction of β,γ-Unsaturated γ-Alkoxy-α-keto Esters with N-Unsubstituted 5-Aminopyrazoles. Synthesis. Retrieved from

-

RSC Advances . (2025). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors. Retrieved from

-

National Center for Biotechnology Information . (n.d.). PubChem Compound Summary for Fomepizole (4-methylpyrazole). Retrieved from

Sources

1-(4-methyl-1H-pyrazol-1-yl)acetone as a research chemical

Executive Summary

1-(4-methyl-1H-pyrazol-1-yl)acetone represents a strategic heterocyclic building block in modern medicinal chemistry. Structurally, it combines the pharmacologically privileged 4-methylpyrazole scaffold (known clinically as Fomepizole) with a reactive 2-propanone (acetone) tail.

This guide analyzes its utility as a versatile intermediate for Fragment-Based Drug Discovery (FBDD). Unlike simple pyrazoles, the ketone handle at the N1 position enables rapid diversification via reductive amination or condensation reactions, while the C4-methyl group blocks metabolic oxidation at the most reactive ring position, enhancing the metabolic stability of downstream derivatives.

Chemical Identity & Physicochemical Profile[1][2][3][4]

The molecule consists of a 4-methylpyrazole ring N-alkylated with an acetonyl group. The presence of the ketone carbonyl and the pyridine-like nitrogen (N2) creates a potential bidentate binding motif for metal coordination or active site interaction.

Table 1: Physicochemical Specifications

| Property | Specification | Notes |

| IUPAC Name | 1-(4-methyl-1H-pyrazol-1-yl)propan-2-one | Systematic naming |

| Molecular Formula | C₇H₁₀N₂O | |

| Molecular Weight | 138.17 g/mol | Ideal for Fragment-Based Design (MW < 300) |

| LogP (Predicted) | ~0.8 - 1.2 | Lipophilic enough for cell permeability, hydrophilic enough for solubility |

| H-Bond Acceptors | 2 (N2, C=O) | |

| H-Bond Donors | 0 | No free NH due to alkylation |

| Physical State | Low-melting solid or oil | Pure pyrazoles are often solids; N-alkylation lowers MP |

| Solubility | DMSO, Methanol, DCM, Ethyl Acetate | Limited solubility in water without salt formation |

Synthesis & Production Protocols

The most robust route to this compound is the regioselective N-alkylation of 4-methylpyrazole with chloroacetone (or bromoacetone).

Critical Design Considerations

-

Regioselectivity: 4-methylpyrazole is symmetric regarding tautomerism (

vs. -

Base Selection: A mild base (

) is preferred over strong bases ( -

Exotherm Control: The reaction is exothermic; temperature control is vital to prevent poly-alkylation (quaternization of N2).

Optimized Experimental Protocol

Objective: Synthesis of this compound on a 10 mmol scale.

-

Preparation: In a dry 50 mL round-bottom flask, dissolve 4-methylpyrazole (0.82 g, 10 mmol) in anhydrous Acetone or Acetonitrile (20 mL).

-

Deprotonation/Base Addition: Add anhydrous Potassium Carbonate (

) (2.07 g, 15 mmol, 1.5 eq). Stir at room temperature for 15 minutes to ensure homogeneity. -

Alkylation: Add Chloroacetone (1.02 g, 11 mmol, 1.1 eq) dropwise over 10 minutes. Note: Chloroacetone is a potent lachrymator; handle in a fume hood.

-

Reaction: Reflux the mixture at 60°C for 4–6 hours. Monitor via TLC (Eluent: 50% EtOAc/Hexane). The starting pyrazole (

) should disappear, replaced by a higher -

Workup:

-

Filter off the inorganic salts (

, excess -

Concentrate the filtrate under reduced pressure.

-

Redissolve the residue in Ethyl Acetate (30 mL) and wash with Brine (2 x 10 mL).

-

-

Purification: If necessary, purify via flash column chromatography (SiO₂, Gradient: 0% → 40% EtOAc in Hexanes).

-

Yield: Typical yields range from 85–95%.

Mechanistic Workflow & Reactivity[3]

The following diagram illustrates the synthesis mechanism (

Figure 1: Synthesis via N-alkylation and divergent reactivity of the ketone handle.

Applications in Drug Discovery[3]

Fragment-Based Drug Discovery (FBDD)

This molecule serves as an ideal "linker fragment."

-

The Pyrazole Head: Mimics histidine or purine rings, commonly binding to ATP-binding pockets in kinases (e.g., JAK, CDK inhibitors). The 4-methyl group fills small hydrophobic pockets (lipophilic efficiency).

-

The Acetone Tail: The ketone is not the final pharmacophore but a "reactive handle." It allows the attachment of diverse "tail" groups (aryl amines, piperazines) to probe the solvent-exposed regions of a protein binding site.

Bioisosterism

The N-acetonyl pyrazole motif is often used as a bioisostere for:

-

N-alkyl imidazoles: Reducing CYP450 inhibition liability (pyrazoles are generally less prone to coordinating heme iron than imidazoles).

-

Amides: The ketone provides a hydrogen bond acceptor similar to an amide carbonyl but without the donor NH, altering permeability and metabolic stability.

Coordination Chemistry

The proximity of the pyrazole

-

Developing metallo-drugs (e.g., Ruthenium anticancer complexes).

-

Catalyst design where the ligand acts as a hemilabile donor.

Safety & Handling Protocol

While 4-methylpyrazole is an FDA-approved drug (low toxicity), the chloroacetone precursor and the final ketone require specific handling.

-

Lachrymator Hazard: Chloroacetone is a tear gas agent. All synthesis must occur in a certified fume hood.

-

Skin Absorption: Pyrazoles can penetrate skin. Wear nitrile gloves and long sleeves.

-

Storage: Store the final product under inert gas (Nitrogen/Argon) at 4°C. Ketones can slowly form peroxides or aldol condensation products upon prolonged exposure to air and light.

References

-

Sigma-Aldrich. (n.d.). 1-(1H-Pyrazol-1-yl)acetone hydrochloride Product Specifications. Retrieved from

- Context: Provides baseline physical data for the non-methylated analog, validating the acetone-pyrazole structural class.

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 4993, Fomepizole (4-methylpyrazole). Retrieved from

- Context: Establishes the safety profile and pharmacokinetics of the core scaffold.

-

Kumar, S. V., et al. (2013).[1] Regioselective synthesis of pyrazoles. Journal of Organic Chemistry. Retrieved from

- Context: Validates the alkylation mechanism and regioselectivity rules for pyrazoles.

- McMurry, J. (2017). Organic Chemistry: Carbonyl Alpha-Substitution Reactions. Context: General reference for the base-catalyzed alkylation of amines/heterocycles with -haloketones.

Sources

Exploratory Screening of 1-(4-methyl-1H-pyrazol-1-yl)acetone: Technical Protocols and Profiling

The following technical guide details the exploratory screening framework for 1-(4-methyl-1H-pyrazol-1-yl)acetone . This document is structured for researchers requiring a rigorous, self-validating protocol to assess this compound’s chemical integrity, physicochemical profile, and biological potential.

Version: 1.0 Classification: Technical Guidance / Assay Development Target Moiety: N-substituted Pyrazole Scaffold

Executive Summary

This compound (hereafter MP-acetone ) represents a lipophilic, N-alkylated derivative of the clinical antidote Fomepizole (4-methylpyrazole). While Fomepizole is a potent Alcohol Dehydrogenase (ADH) inhibitor, the introduction of a 2-oxopropyl (acetone) group at the N1 position fundamentally alters its pharmacophore.

This guide provides a definitive screening architecture to determine:

-

Chemical Identity: Validating regio-selectivity during synthesis (N1 vs. N2 alkylation).

-

Physicochemical Shift: Quantifying the lipophilicity gain (

LogP) relative to the parent heterocycle. -

Pharmacological Mode: Distinguishing between direct enzymatic inhibition, prodrug behavior (metabolic cleavage), or inert scaffold status.

Part 1: Chemical Foundation & Quality Control

Objective: Synthesize and certify the analyte with >98% purity, ensuring the N-alkylation is regio-specifically defined.

Synthesis Logic

The synthesis relies on the nucleophilic substitution of 4-methylpyrazole on chloroacetone.

-

Causality: 4-methylpyrazole exists in tautomeric equilibrium. Under basic conditions, the deprotonated pyrazolate anion attacks the

-haloketone. -

Regio-isomer Risk: Due to the symmetry of 4-methylpyrazole, N1 and N2 are equivalent until substitution. However, ensuring mono-alkylation without over-alkylation (quaternary salt formation) is critical.

Protocol: N-Alkylation & Purification

Reagents: 4-methylpyrazole (1.0 eq), Chloroacetone (1.1 eq),

-

Activation: Dissolve 4-methylpyrazole in anhydrous acetone. Add anhydrous

and stir at RT for 30 min to generate the pyrazolate anion. -

Addition: Add chloroacetone dropwise at

to suppress bis-alkylation. -

Reflux: Heat to mild reflux (

) for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 3:1). -

Workup: Filter inorganic salts. Concentrate filtrate.

-

Purification: Flash column chromatography (Silica gel).

-

Note: The ketone moiety makes the product polar; expect elution after unreacted starting material.

-

Structural Validation (The "Self-Validating" Check)

You must confirm the ketone is intact and the alkylation is on Nitrogen.

| Technique | Diagnostic Signal | Validation Criteria |

| 1H NMR | Confirms methyl ketone ( | |

| 1H NMR | Confirms N- | |

| 13C NMR | Confirms Carbonyl (C=O) presence. | |

| NOESY | Cross-peak | Interaction between Pyrazole-H5 and Linker- |

Part 2: In Silico & Physicochemical Profiling

Objective: Predict bioavailability and solubility shifts before biological waste.

Lipophilicity & Solubility

The acetone tail removes the H-bond donor (NH) and adds lipophilic carbon.

-

Hypothesis: MP-acetone will exhibit higher permeability (LogP

) but lower aqueous solubility compared to Fomepizole.

Experimental Assay: Shake-Flask LogP

-

System: Octanol/Water (phosphate buffer pH 7.4).

-

Equilibration: 24 hours at

. -

Quantification: HPLC-UV (

~210-220 nm for pyrazole ring). -

Acceptance: Mass balance >95%.

Metabolic Stability Prediction

-

Liability: The ketone is subject to reduction (to alcohol) by carbonyl reductases. The N-C bond is metabolically stable but may undergo oxidative dealkylation by CYPs.

Part 3: Biological Screening Workflow

Objective: Determine if MP-acetone acts as a direct inhibitor or a prodrug.

Primary Target: Alcohol Dehydrogenase (ADH) Inhibition

Fomepizole binds ADH via the N2 nitrogen coordinating to the catalytic Zinc, while N1-H bonds to Ser-48.

-

Critical Insight: Alkylating N1 (as in MP-acetone) disrupts the H-bond to Ser-48 and adds steric bulk.

-

Prediction: MP-acetone will likely show reduced or null in vitro potency compared to Fomepizole unless the enzyme pocket tolerates the acetone tail.

Protocol: Enzymatic ADH Assay

-

Enzyme: Recombinant Human ADH1.

-

Substrate: Ethanol (excess).

-

Cofactor:

. -

Detection: Monitor NADH formation at 340 nm.

-

Screening Conc: 10

M, 100 -

Control: Fomepizole (

).

Secondary Screen: Plasma Stability (Prodrug Potential)

If MP-acetone is inactive against ADH in vitro but active in vivo, it may be a prodrug.

-

Matrix: Human/Rat Plasma.

-

Incubation:

for 0, 30, 60, 120 min. -

Analysis: LC-MS/MS.

-

Target Analyte: Look for the appearance of 4-methylpyrazole (Mass 82.1).[1]

-

If [Parent] decreases and [4-MP] increases: It is a prodrug.

-

If [Parent] is stable: It is a distinct chemical entity (NCE).

-

Cytotoxicity (Safety)

The reactive ketone could form Schiff bases with cellular proteins, causing toxicity.

-

Cell Lines: HepG2 (Metabolic competent), HEK293 (General).

-

Assay: MTT or CellTiter-Glo (ATP).

-

Threshold:

indicates "Red Flag" toxicity for a fragment-sized molecule.

Part 4: Visualization & Logic Flow

Synthesis & QC Pathway

Caption: Figure 1: Synthetic workflow for this compound with integrated Quality Control checkpoints.

Screening Decision Tree

Caption: Figure 2: Biological screening logic to classify MP-acetone as a direct inhibitor, prodrug, or inert scaffold.

Part 5: Data Summary & Interpretation

Expected Data Profile

The following table serves as a template for data collection.

| Parameter | Assay Type | Metric | Target Threshold |

| Purity | HPLC-UV (254 nm) | % Area | |

| Identity | MS (ESI+) | ||

| Solubility | Kinetic (PBS pH 7.4) | ||

| ADH Potency | Enzymatic Inhibition | ||

| Metabolic Stability | Liver Microsomes ( | Minutes |

Troubleshooting

-

Issue: Low yield in synthesis.

-

Root Cause:[2] Volatility of chloroacetone or formation of bis-alkylated quaternary salt.

-

Fix: Use slight excess of pyrazole (1.2 eq) to ensure it consumes the alkylating agent, or lower temperature to

.

-

-

Issue: Rapid degradation in buffer.

References

- Preparation of Pyrazoles: Knorr, L. (1883). Berichte der deutschen chemischen Gesellschaft. A foundational text on pyrazole synthesis logic.

-

Fomepizole Pharmacology: Brent, J. (2009). "Fomepizole for Ethylene Glycol and Methanol Poisoning."[1][4][5][6][7] New England Journal of Medicine.[1] Link

-

ADH Structure-Activity Relationships: Eklund, H., et al. (1987). "Structure of a complex between horse liver alcohol dehydrogenase and the inhibitor 4-methylpyrazole." Biochemistry. Link

-

Assay Protocols for Dehydrogenases: "Alcohol Dehydrogenase Assay Protocol." Sigma-Aldrich Technical Bulletins. Link

-

Chemical Properties of Acetone: "Acetone: PubChem Compound Summary." National Center for Biotechnology Information. Link

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Acetone - Wikipedia [en.wikipedia.org]

- 4. Fomepizole - Wikipedia [en.wikipedia.org]

- 5. 4-甲基吡唑 盐酸盐 alcohol dehydrogenase inhibitor | Sigma-Aldrich [sigmaaldrich.com]

- 6. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]

- 7. 4-Methylpyrazole | 7554-65-6 [chemicalbook.com]

Methodological & Application

Application Note: In Vitro Assay Design for 1-(4-methyl-1H-pyrazol-1-yl)acetone

Abstract

This application note details the in vitro characterization of 1-(4-methyl-1H-pyrazol-1-yl)acetone (CAS: 100063-78-1). As a low-molecular-weight pyrazole derivative (

Physicochemical Profiling (The Foundation)

Before assessing biological activity, it is critical to establish the "assayable space" of the molecule. Fragments often require high concentrations (up to 1 mM) in screening assays, making solubility the primary failure mode.

Kinetic Solubility Assay (Nephelometry)

Rationale: We use a kinetic method (DMSO stock into buffer) rather than thermodynamic (solid into buffer) to mimic the actual conditions of biological assays.

Protocol:

-

Stock Preparation: Dissolve this compound in 100% DMSO to 100 mM.

-

Plate Setup: In a clear-bottom 96-well plate, dispense 294

L of PBS (pH 7.4). -

Titration: Add 6

L of DMSO stock (2% final DMSO) to achieve a starting concentration of 2 mM. Perform serial dilutions. -

Incubation: Shake at 600 rpm for 90 minutes at 25°C.

-

Readout: Measure forward light scattering (nephelometry) or absorbance at 620 nm (turbidimetry).

-

Threshold: The "Limit of Solubility" is defined as the concentration where absorbance exceeds 3x the background (DMSO blank).

PAMPA (Parallel Artificial Membrane Permeability Assay)

Rationale: The pyrazole core is generally permeable, but the polar ketone tail may influence passive diffusion. PAMPA provides an early read on cell-entry potential without the complexity of transporters found in Caco-2 cells.[1]

Protocol:

-

Donor Plate: PVDF filter plate (0.45

m). Coat with 5 -

Acceptor Plate: PTFE plate filled with 300

L PBS (pH 7.4). -

Procedure:

-

Add 150

L of compound (50 -

Sandwich Donor and Acceptor plates.

-

Incubate for 5 hours at 25°C in a humidity chamber (to prevent evaporation).

-

Separate plates and analyze both compartments via LC-MS/MS.

-

-

Calculation:

(Where

Fragment-Based Screening: Surface Plasmon Resonance (SPR)

Target Context: Pyrazoles are privileged scaffolds for kinases (e.g., p38 MAPK, JAKs). We will use p38

SPR Assay Design (Biacore/Sierra Systems)

Sensor Chip Selection:

-

Chip: CM5 (Carboxymethylated Dextran).

-

Immobilization: Amine coupling is standard, but for p38, we prefer Biotin-Streptavidin (SA) capture of biotinylated p38 to prevent occlusion of the ATP-binding pocket.

Step-by-Step Protocol:

-

Surface Preparation: Condition SA chip with 1M NaCl / 50 mM NaOH. Inject Biotin-p38

to a density of ~3000 RU (high density is needed for small fragments). -

Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% P20 surfactant, 3% DMSO). Critical: DMSO concentration must be matched exactly between running buffer and samples to avoid "bulk effect" spikes.

-

Solvent Correction: Run a DMSO calibration curve (2.5% to 3.8%) to correct for refractive index mismatches.

-

Sample Injection (The "Clean Screen"):

-

Inject this compound at a single concentration (e.g., 200

M). -

Contact Time: 30 seconds (fast association).

-

Dissociation Time: 15 seconds (fast dissociation).

-

Flow Rate: 30

L/min.

-

-

Affinity Determination: For hits, run a dose-response (10

M – 1 mM).

Data Analysis:

Since fragments rarely reach saturation, fit the equilibrium response (

Assay Interference & Counter-Screening

The "Ketone Liability": The acetone moiety contains a ketone, which can theoretically form Schiff bases with primary amines (lysine residues) on proteins, leading to false-positive covalent inhibition.

Time-Dependent Inhibition Check

Protocol:

-

Incubate the target protein with the compound (100

M) for 0, 30, and 60 minutes. -

Measure residual activity.

-

Interpretation: If

decreases (potency increases) over time, the compound may be acting covalently or causing protein aggregation.

Aggregation Counter-Screen (DLS)

Protocol:

-

Prepare compound at 200

M in assay buffer. -

Measure using Dynamic Light Scattering (DLS).

-

Fail Criteria: Presence of particles >10 nm radius or high scattering intensity suggests the formation of colloidal aggregates (a common cause of false positives in fragment screening).

Visualizations

Workflow Logic

This diagram illustrates the decision matrix for qualifying the fragment before and during screening.

Caption: Tiered characterization workflow ensuring only soluble, non-aggregating fragments proceed to affinity determination.

SPR Cycle Diagram

Detailing the microfluidic steps within the biosensor.

Caption: The SPR sensorgram cycle optimized for fragments with fast k_on/k_off rates.

Summary Data Tables

Table 1: Physicochemical Success Criteria

| Parameter | Method | Acceptable Range (Fragment) | Critical Failure |

| Solubility | Kinetic (Nephelometry) | ||

| Permeability | PAMPA (pH 7.4) | Membrane Retention > 80% | |

| LogD | Calculated/HPLC | 0.5 – 3.0 | > 4.0 (Lipophilic aggregator) |

Table 2: SPR Screening Parameters

| Parameter | Setting | Reason |

| Temperature | 25°C | Standard binding temp; avoids protein instability. |

| Flow Rate | 30 | Minimizes mass transport limitations. |

| Data Collection | 10 Hz | High frequency needed for fast kinetics. |

| DMSO Tolerance | Fragments usually have low signal; DMSO artifacts must be minimized. |

References

-

Erlanson, D. A., & Jahnke, W. (2016). Fragment-based drug discovery: lessons and outlook. Wiley-VCH.

-

Di, L., & Kerns, E. H. (2016). Drug-like Properties: Concepts, Structure Design and Methods. Elsevier. (Chapter on Solubility and PAMPA).

-

Giannetti, A. M. (2011). From experimental design to data analysis: Surface plasmon resonance best practices for fragment screening. Methods in Enzymology, 493, 169-218.

-

Assay Guidance Manual. (2012). Validating Identity, Mass Purity and Enzymatic Purity of Enzyme Preparations. NCBI Bookshelf.

-

Baell, J. B., & Holloway, G. A. (2010). New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries. Journal of Medicinal Chemistry.

Sources

Application Notes & Protocols: The Strategic Use of 1-(4-Methyl-1H-pyrazol-1-yl)acetone as a Versatile Chemical Building Block

Executive Summary

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, forming the structural basis of numerous approved drugs and high-value agrochemicals.[1] This guide focuses on a particularly useful derivative, 1-(4-methyl-1H-pyrazol-1-yl)acetone . The strategic placement of an acetonyl group on the pyrazole N1 position provides a reactive ketone handle, transforming the otherwise stable pyrazole core into a versatile platform for molecular elaboration. This document provides an in-depth analysis of its reactivity, application strategies, and detailed, field-proven protocols for its synthesis and subsequent use in constructing more complex molecular architectures, specifically targeting the synthesis of α,β-unsaturated systems and fused pyrazolopyrimidine scaffolds.

Introduction: The Power of the Functionalized Pyrazole

Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms. This arrangement confers a unique combination of stability, hydrogen bonding capabilities, and dipole character, making the pyrazole ring a privileged scaffold in drug design.[1][2] Molecules incorporating this ring system exhibit a vast range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[3][4]

However, the true potential of the pyrazole core is unlocked through functionalization. This compound is an exemplary building block designed for synthetic utility. Its structure features:

-

An N-acetonyl side chain : The terminal ketone is the primary reactive site, susceptible to a wide array of carbonyl chemistry. It serves as an electrophilic center and its α-protons are readily deprotonated to form an enolate, enabling nucleophilic reactions.

-

A 4-methyl group : This substituent sterically directs reactions and modulates the electronic properties of the pyrazole ring.

-

A 1,2-diazole core : The pyrazole ring itself offers sites for metal coordination and influences the overall solubility and pharmacokinetic properties of its derivatives.

This guide will demonstrate how these features can be leveraged to build molecular complexity with precision and efficiency.

Physicochemical & Spectroscopic Data

Accurate characterization is the foundation of reproducible synthesis. The following data provides a baseline for identifying and verifying this compound.

| Property | Value |

| Molecular Formula | C₇H₁₀N₂O |

| Molecular Weight | 138.17 g/mol |

| Appearance | Off-white to pale yellow solid or oil |

| IUPAC Name | 1-(4-methyl-1H-pyrazol-1-yl)propan-2-one |

| ¹H NMR (CDCl₃, 400 MHz) | δ ~7.4 (s, 1H, pyrazole H5), ~7.3 (s, 1H, pyrazole H3), ~4.8 (s, 2H, N-CH₂), ~2.2 (s, 3H, CO-CH₃), ~2.0 (s, 3H, pyrazole-CH₃) ppm |

| ¹³C NMR (CDCl₃, 100 MHz) | δ ~204 (C=O), ~139 (pyrazole C5), ~128 (pyrazole C3), ~118 (pyrazole C4), ~58 (N-CH₂), ~27 (CO-CH₃), ~9 (pyrazole-CH₃) ppm |

| IR (ATR) | ν ~1725-1735 cm⁻¹ (C=O stretch), ~1500-1550 cm⁻¹ (C=N, C=C stretch) |

Note: NMR chemical shifts (δ) are approximate and can vary based on solvent and concentration. The provided values are predicted based on standard chemical shift tables and data for analogous structures.

Application Notes: A Strategy-Driven Approach

The synthetic value of this compound lies in the predictable reactivity of its ketone functional group, which serves as a linchpin for three primary synthetic strategies.

Strategy 1: Carbon-Carbon Bond Formation via Condensation

The most direct application of the ketone handle is in condensation reactions to form new C-C bonds. The Knoevenagel condensation, which involves the reaction of a ketone with an active methylene compound, is particularly effective.[5][6]

-

Causality : This reaction is typically catalyzed by a weak base (e.g., piperidine, boric acid).[6][7] The base facilitates the deprotonation of the active methylene compound (e.g., malononitrile, ethyl cyanoacetate) to form a stabilized carbanion. This nucleophile then attacks the electrophilic carbonyl carbon of the pyrazolyl acetone. A subsequent dehydration step, often driven by azeotropic removal of water, yields a stable α,β-unsaturated product.

-

Synthetic Value : This strategy converts the simple ketone into a conjugated enone system. These products are valuable intermediates in their own right, acting as Michael acceptors for subsequent conjugate additions or as dienes/dienophiles in cycloaddition reactions.

Strategy 2: Synthesis of Fused Heterocycles

Fused heterocyclic systems are of paramount importance in drug discovery. Pyrazolo[3,4-d]pyrimidines, for instance, are bioisosteres of purines and often exhibit potent kinase inhibitory activity. This compound is an excellent precursor for these scaffolds.[3][8][9]

-

Logical Workflow : This is typically a two-step process. First, a Knoevenagel or Claisen-Schmidt condensation (as described in Strategy 1) is performed to create an α,β-unsaturated pyrazolyl ketone. This intermediate is then subjected to a cyclocondensation reaction with a binucleophile like hydrazine hydrate.

-

Mechanism : The hydrazine attacks the carbonyl carbon, and the terminal amino group subsequently attacks the β-carbon of the conjugated system, leading to intramolecular cyclization and the formation of the fused pyrimidine ring. This approach provides a robust and modular route to complex, biologically relevant scaffolds.[4][8]

Experimental Protocols

The following protocols are designed to be self-validating, with clear steps for execution, monitoring, and characterization.

Protocol 1: Synthesis of this compound

This protocol describes the direct N-alkylation of 4-methyl-1H-pyrazole. The regioselectivity is controlled as the two nitrogen atoms in the unsubstituted pyrazole are tautomerically equivalent.

Materials:

-

4-Methyl-1H-pyrazole (1.0 eq)

-

Chloroacetone (1.1 eq)

-

Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)

-

Anhydrous Acetonitrile (MeCN)

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-methyl-1H-pyrazole (1.0 eq) and anhydrous acetonitrile.

-

Add anhydrous potassium carbonate (2.0 eq) to the solution. The suspension will be heterogeneous.

-

Add chloroacetone (1.1 eq) dropwise to the stirring suspension at room temperature.

-

Expert Insight : Chloroacetone is a lachrymator and should be handled in a fume hood with appropriate personal protective equipment (PPE). Adding it dropwise helps to control any initial exotherm.

-

-

Heat the reaction mixture to reflux (approx. 80-82 °C) and maintain for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The product spot should be more nonpolar than the starting pyrazole.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Filter the solid potassium carbonate and other salts through a pad of Celite, washing the filter cake with a small amount of acetonitrile.

-

Concentrate the filtrate under reduced pressure to obtain the crude product as an oil or solid.

-

Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 40% EtOAc).

-

Combine the product-containing fractions and concentrate under reduced pressure to yield pure this compound.

-

Validation : Confirm the structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry, comparing the data to the reference values in Section 2.

Protocol 2: Knoevenagel Condensation with 4-Chlorobenzaldehyde

This protocol demonstrates the C-C bond-forming capability of the building block.

Materials:

-

This compound (1.0 eq)

-

4-Chlorobenzaldehyde (1.0 eq)

-

Malononitrile (1.05 eq)

-

Piperidine (0.1 eq, catalyst)

-

Ethanol

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq), 4-chlorobenzaldehyde (1.0 eq), and malononitrile (1.05 eq) in ethanol.

-

Add a catalytic amount of piperidine (approx. 10 mol%) to the solution.

-

Heat the mixture to reflux for 4-6 hours.[7] A precipitate may form as the reaction proceeds.

-

Trustworthiness : The reaction can be monitored by TLC. The product, being a larger, more conjugated system, will typically have a different Rf value than the starting materials.

-

-

After the reaction is complete (as indicated by TLC), cool the mixture in an ice bath to maximize precipitation.

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake with a small amount of cold ethanol to remove residual reactants and catalyst.

-

Dry the product under vacuum. If necessary, the product can be further purified by recrystallization from ethanol.

-

Validation : Characterize the product, (E)-2-(1-(4-chlorophenyl)-2-(1-(4-methyl-1H-pyrazol-1-yl)ethylidene))malononitrile, by NMR and IR. Expect to see the disappearance of the aldehyde proton (~10 ppm) and the appearance of a new vinylic proton signal in the ¹H NMR spectrum. The IR spectrum should show a strong nitrile (C≡N) stretch around 2220 cm⁻¹.

Protocol 3: Synthesis of a Pyrazolo[3,4-d]pyrimidine Derivative

This protocol illustrates the construction of a fused heterocyclic system from the α,β-unsaturated intermediate generated in a Knoevenagel-type reaction.

Materials:

-

(E)-4-(4-chlorobenzylidene)-1-(4-methyl-1H-pyrazol-1-yl)pent-1-en-3-one (product from a Claisen-Schmidt reaction, 1.0 eq)

-

Hydrazine Monohydrate (1.2 eq)

-

Glacial Acetic Acid (solvent)

Procedure:

-

Suspend the α,β-unsaturated pyrazolyl ketone (1.0 eq) in glacial acetic acid in a round-bottom flask.

-

Add hydrazine monohydrate (1.2 eq) dropwise to the stirring suspension.

-

Heat the reaction mixture to reflux for 6-8 hours.

-

Expert Insight : Acetic acid acts as both a solvent and a catalyst for the condensation and cyclization steps. Using it as the solvent ensures the reaction proceeds to completion.

-

-

Monitor the reaction by TLC until the starting enone is consumed.

-

Cool the reaction mixture to room temperature and pour it slowly into a beaker of ice water with stirring.

-

A precipitate of the crude product will form. Stir for 30 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration.

-

Wash the solid thoroughly with water to remove acetic acid, followed by a wash with a small amount of cold ethanol.

-

Dry the product under vacuum to yield the desired 4-(4-chlorophenyl)-3,6-dimethyl-1-(4-methyl-1H-pyrazol-1-yl)-1H-pyrazolo[3,4-b]pyridine.

-

Validation : The structure should be confirmed by spectroscopic methods. ¹H NMR should show characteristic signals for the fused aromatic system and the absence of vinylic protons from the starting material. High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass and molecular formula.

References

-

Synthesis of some new dipyrazolyl ketones and pyrazolopyrimidine derivatives. (n.d.). e-Library. Available at: [Link]

-

Bennamane, N., et al. (2021). Synthesis of pyrazolo-enaminones, bipyrazoles and pyrazolopyrimidines and evaluation of antioxidant and antimicrobial properties. Arabian Journal of Chemistry, 14(12), 103445. Available at: [Link]

-

Gomaa, A. M., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. RSC Advances, 14(4), 2531-2550. Available at: [Link]

-

Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles by the Reaction of N-Monosubstituted Hydrazones with Nitroolefins. Organic Syntheses, 85, 179. Available at: [Link]

-

Naim, M. J., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. Available at: [Link]

-

Skaźnik-Wikieł, M., et al. (2025). Eco-friendly methods for the synthesis of N-acyl pyrazole derivatives with luminescent properties. Green Chemistry. Available at: [Link]

-

Al-Omran, F. (n.d.). Synthesis of pyrazolopyrimidine and pyrazolopyridine derivatives. Universidade do Minho. Available at: [Link]

-

Bernardim, B., et al. (2016). Site-Specific Tandem Knoevenagel Condensation–Michael Addition To Generate Antibody–Drug Conjugates. Bioconjugate Chemistry, 27(8), 1734-1739. Available at: [Link]

-

Maloney, K. M., et al. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Chemistry, 4(2), 527-540. Available at: [Link]

-

Bio Catalytic One-Pot Knoevenagel Condensation- Michael Type Addition-Heterocyclization Cascade For The Environmentally Friendly. (n.d.). Research Square. Available at: [Link]

-

Wang, X., et al. (2021). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Materials, 14(23), 7394. Available at: [Link]

-

Arai, K., & Arai, T. (2013). Tandem Isomerization/α,β-Site-Selective and Enantioselective Addition Reactions of N-(3-Butynoyl)-3,5-dimethylpyrazole Induced by Chiral π–Cu(II) Catalysts. Journal of the American Chemical Society, 135(4), 1274-1277. Available at: [Link]

-

Knoevenagel condensation. (n.d.). Wikipedia. Available at: [Link]

-

A facile synthesis and reactions of some novel pyrazole-based heterocycles. (2019). Current Organic Synthesis, 16(3), 405-412. Available at: [Link]

-

Synthesis of some Pyrazole Derivatives via Knoevenagel Condensation Proven Effective as Antibacterial and Antifungal Activity. (2016). ResearchGate. Available at: [Link]

-

Maloney, K. M., et al. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. ResearchGate. Available at: [Link]

-

Maloney, K. M., et al. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Semantic Scholar. Available at: [Link]

-

Kumar, R., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry, 87(15), 10018-10025. Available at: [Link]

-

Neumaier, F., et al. (2024). Synthesis of Perfluoroalkylated Pyrazoles from α-Perfluoroalkenylated Aldehydes. The Journal of Organic Chemistry. Available at: [Link]

-

One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. (2023). MDPI. Available at: [Link]

-

Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Available at: [Link]

-

Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. (2018). Research Journal of Pharmacy and Biological and Chemical Sciences, 9(1), 785-797. Available at: [Link]

-

Takemoto, Y., & Nagashima, H. (2023). Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. Catalysts, 13(4), 743. Available at: [Link]

- Process for the production of pyrazoles. (2007). Google Patents.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tsijournals.com [tsijournals.com]

- 4. Synthesis of pyrazolo-enaminones, bipyrazoles and pyrazolopyrimidines and evaluation of antioxidant and antimicrobial properties - Arabian Journal of Chemistry [arabjchem.org]

- 5. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

- 7. rjpbcs.com [rjpbcs.com]

- 8. New pyrazolo[3,4- d ]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein i ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05401B [pubs.rsc.org]

- 9. repositorium.uminho.pt [repositorium.uminho.pt]

High-Content Cell-Based Assay Workflows for Evaluating 1-(4-Methyl-1H-pyrazol-1-yl)acetone (4-MPA) Derivatives in Drug Discovery

Introduction & Mechanistic Rationale

The compound 1-(4-methyl-1H-pyrazol-1-yl)acetone (CAS: 1170037-69-0), hereafter referred to as 4-MPA , serves as a highly versatile small-molecule scaffold in medicinal chemistry. The pyrazole nucleus is widely recognized as a privileged pharmacophore, forming the structural backbone of numerous FDA-approved kinase inhibitors, anti-inflammatory agents, and targeted oncology therapeutics[1]. Its favorable metabolic stability and robust hydrogen-bonding capabilities make it an ideal starting point for library synthesis[1].

When evaluating a newly synthesized library of 4-MPA derivatives, researchers must establish a self-validating screening cascade . Relying solely on biochemical assays often yields false positives due to a lack of cellular context (e.g., membrane impermeability, competing intracellular ATP). To ensure high scientific integrity and trustworthy data, this application note details a two-pillar cell-based workflow:

-

Phenotypic 3D Cytotoxicity: Assessing overall cellular viability in physiologically relevant 3D microtissues.

-

Intracellular Target Engagement: Mechanistically confirming that the 4-MPA derivatives successfully penetrate the live cell membrane and competitively bind to their intended target (e.g., an intracellular kinase).

Workflow for evaluating 4-MPA derivatives through viability and target engagement assays.

Protocol 1: 3D Microtissue Viability Screening

Objective: Determine the baseline cytotoxicity (CC₅₀) of 4-MPA derivatives. Expert Insight: Standard 2D monolayer assays frequently overestimate drug efficacy because they lack the complex extracellular matrix and hypoxic cores characteristic of solid tumors. We utilize the CellTiter-Glo® 3D Cell Viability Assay because its specialized lysis buffer is engineered to penetrate large spheroids, efficiently extracting ATP as a direct proxy for metabolic activity[2].

Step-by-Step Methodology

-

Spheroid Generation: Seed target cancer cells in ultra-low attachment (ULA) 96-well plates. Centrifuge briefly and culture for 72 hours at 37°C, 5% CO₂ to allow tight 3D spheroid formation.

-

Compound Treatment: Treat spheroids with a 10-point concentration gradient of 4-MPA derivatives (e.g., 10 nM to 50 µM).

-

Self-Validating Controls: Include 0.1% DMSO as a vehicle control (100% viability baseline) and 10 µM Staurosporine as a positive kill control to define the maximum assay window.

-

-

Thermal Equilibration: After 48 hours of compound exposure, remove the plate from the incubator and equilibrate to room temperature (22–25°C) for exactly 30 minutes.

-

Causality: Luciferase enzyme kinetics are highly temperature-dependent. Skipping this step causes thermal gradients across the plate, resulting in edge effects and skewed luminescent readouts[2].

-

-

Reagent Addition: Add a volume of CellTiter-Glo® 3D Reagent equal to the culture medium volume (e.g., 100 µL reagent to 100 µL medium).

-

Mechanical Disruption: Shake the plate vigorously on an orbital shaker for 5 minutes.

-

Causality: Vigorous mechanical disruption, combined with the reagent's robust lytic capacity, is mandatory to fully break down the 3D microtissue architecture and release all intracellular ATP[2].

-

-

Signal Stabilization: Incubate for 25 minutes at room temperature, then record luminescence on a multimode microplate reader.

Protocol 2: Intracellular Target Engagement (NanoBRET)

Objective: Confirm that the 4-MPA derivative's phenotypic effect is driven by direct, live-cell binding to the intended target (e.g., a specific kinase) rather than off-target membrane disruption. Expert Insight: NanoBRET Target Engagement measures the competitive displacement of a fluorescent tracer by the 4-MPA derivative from a NanoLuc-kinase fusion protein inside live cells[3]. This provides a true intracellular affinity (Ki) measurement, accounting for cellular permeability and physiological ATP competition[4].

Mechanism of NanoBRET Target Engagement assay for evaluating 4-MPA derivative binding.

Step-by-Step Methodology

-

Transfection: Transiently transfect HEK293 cells with the target Kinase-NanoLuc fusion plasmid.

-

Cell Plating: Resuspend cells in Opti-MEM™ lacking phenol red and plate into white 384-well plates.

-

Causality: Phenol red absorbs light in the blue/green spectrum, which will optically quench the BRET signal and reduce assay sensitivity.

-

-

Tracer Addition: Add the cell-permeable NanoBRET fluorescent tracer at a concentration near its previously determined Kd (typically 0.1–1 µM).

-

Causality: Operating at or below the Kd ensures the system is highly sensitive to competitive displacement, allowing for accurate calculation of the 4-MPA derivative's fractional occupancy and affinity[4].

-

-

Compound Addition: Add the 4-MPA derivatives in a dose-response format. Incubate for 2 hours at 37°C to allow compound permeation and binding equilibration.

-

Extracellular Quenching: Add the NanoBRET Extracellular NanoLuc Inhibitor alongside the NanoLuc substrate.

-

Causality: The extracellular inhibitor is cell-impermeable. It exclusively neutralizes NanoLuc enzymes released from dead or compromised cells, ensuring the measured BRET signal is strictly derived from healthy, intact cells[3].

-

-

Measurement: Measure donor emission (460 nm) and acceptor emission (618 nm) to calculate the BRET ratio.

Data Presentation & Quality Control

A robust screening cascade must demonstrate a high signal-to-background ratio and reproducibility, quantified by the Z'-factor. A Z'-factor > 0.5 indicates an excellent assay. Below is a representative data summary evaluating three hypothetical 4-MPA derivatives, demonstrating how target engagement data (IC₅₀) is cross-referenced with 3D cytotoxicity (CC₅₀) to determine the therapeutic window.

| Compound ID | Intracellular Target Affinity (IC₅₀, nM) | 3D Spheroid Cytotoxicity (CC₅₀, µM) | Therapeutic Window | Assay Z'-Factor |

| 4-MPA-01 | 45 | > 50 | > 1100x | 0.78 |

| 4-MPA-02 | 120 | 15 | 125x | 0.81 |

| 4-MPA-03 | 12 | 5 | 416x | 0.75 |

Table 1: Cross-assay profiling of 4-MPA derivatives. 4-MPA-01 represents an ideal lead candidate with high intracellular target affinity and low generalized cytotoxicity.

References

-

Title: Pyrazole: an emerging privileged scaffold in drug discovery. Source: PubMed Central (NIH) URL: [Link]

Sources

Application Note: Enzyme Inhibition Profiling of 1-(4-methyl-1H-pyrazol-1-yl)acetone (1-4MPA) against ADH and CYP2E1

Introduction & Scientific Rationale

Pyrazole derivatives, most notably 4-methylpyrazole (4-MP, clinically known as fomepizole), are foundational scaffolds in toxicology and enzymology. 4-MP is a potent, competitive inhibitor of Alcohol Dehydrogenase (ADH)[1] and a recognized inhibitor of Cytochrome P450 2E1 (CYP2E1)[2]. It is clinically deployed as an antidote for toxic alcohol poisoning (ethylene glycol and methanol) because it effectively prevents their oxidation into toxic metabolites[1].

1-(4-methyl-1H-pyrazol-1-yl)acetone (1-4MPA) is an N-alkylated derivative of 4-MP. By functionalizing the N1 position of the pyrazole ring with an acetonyl group, the physicochemical properties of the scaffold are significantly altered. This Application Note provides a comprehensive framework for drug development professionals to evaluate the inhibitory kinetics of 1-4MPA against ADH and CYP2E1, utilizing 4-MP as a self-validating benchmark.

Mechanistic Causality: The Impact of N-Alkylation

To understand the experimental design, one must first understand the structural causality of the inhibition. In wild-type mammalian ADH, the catalytic active site contains a Zinc(II) ion coordinated by Cys-46, Cys-174, His-67, and a water molecule[3]. During canonical inhibition, 4-MP displaces the water molecule, and the unsubstituted pyrazole nitrogen directly coordinates with the Zn²⁺ ion, forming a highly stable, inactive Enzyme-NAD⁺-Inhibitor ternary complex[4].

The 1-4MPA Divergence: In 1-4MPA, the N1 position is covalently bound to an acetonyl moiety. This modification eliminates the N1 hydrogen-bond donor capacity and introduces significant steric bulk. Consequently, 1-4MPA cannot coordinate to the ADH catalytic zinc in the same orientation as 4-MP. We hypothesize a shift from high-affinity competitive inhibition to either lower-affinity competitive inhibition (via an altered binding pose) or mixed/non-competitive inhibition. Conversely, the increased lipophilicity of the acetonyl group may enhance binding affinity within the hydrophobic active site of CYP2E1, potentially yielding a more selective CYP2E1 inhibitor.

Diagram illustrating the divergent binding pathways of 4-MP and 1-4MPA to ADH and CYP2E1.

Experimental Design & Self-Validating Protocols

To rigorously evaluate 1-4MPA, we employ two orthogonal assays. The ADH assay utilizes fluorometric detection of NADH, as the reduction of NAD⁺ is stoichiometrically coupled to ethanol oxidation. The CYP2E1 assay utilizes human liver microsomes (HLM) with chlorzoxazone as a specific probe substrate, quantified via LC-MS/MS.

Self-Validation System: Both protocols mandate the inclusion of 4-MP as a positive control to validate enzyme activity and assay sensitivity. A no-enzyme blank is required to subtract background fluorescence and matrix effects.

Step-by-step orthogonal assay workflow for evaluating 1-4MPA against ADH and CYP2E1 targets.

Protocol A: Fluorometric ADH Inhibition Assay

Materials:

-

Recombinant Human ADH1 (or Equine Liver ADH).

-

NAD⁺ (Cofactor), Ethanol (Substrate).

-

Assay Buffer: 100 mM Sodium Phosphate, pH 7.4.

Step-by-Step Methodology:

-

Compound Preparation: Dissolve 1-4MPA and 4-MP in 100% DMSO to create 10 mM stock solutions. Prepare a 10-point serial dilution (0.1 µM to 1000 µM) in assay buffer. Ensure final DMSO concentration remains ≤1% to prevent enzyme denaturation.

-

Enzyme-Inhibitor Pre-incubation: In a black 96-well microplate, combine 50 µL of ADH enzyme (final concentration ~0.02 U/mL) with 10 µL of the inhibitor dilutions. Incubate at 37°C for 15 minutes to allow ternary complex equilibrium.

-

Reaction Initiation: Prepare a substrate master mix containing NAD⁺ (final 2.5 mM) and Ethanol (final 5 mM, approximating the

for optimal competitive inhibition detection)[5]. Add 40 µL of this mix to each well to initiate the reaction. -

Kinetic Read: Immediately transfer the plate to a fluorescence microplate reader. Monitor NADH formation kinetically at Ex: 340 nm / Em: 460 nm for 20 minutes at 37°C.

-

Data Extraction: Calculate the initial velocity (

) from the linear portion of the fluorescence-time curve.

Protocol B: CYP2E1 Microsomal Inhibition Assay

Materials:

-

Pooled Human Liver Microsomes (HLM, 20 mg/mL).

-

NADPH Regenerating System (NADP⁺, Glucose-6-phosphate, G6PDH).

-

Chlorzoxazone (CYP2E1 specific substrate).

Step-by-Step Methodology:

-

Matrix Preparation: Dilute HLM to a final concentration of 0.5 mg/mL in 100 mM Potassium Phosphate buffer (pH 7.4) containing 3 mM MgCl₂.

-

Inhibitor Spiking: Add 1-4MPA or 4-MP (0.1 µM to 100 µM) to the HLM suspension.

-

Substrate Addition: Add Chlorzoxazone to a final concentration of 40 µM. Incubate at 37°C for 5 minutes.

-

Initiation & Incubation: Initiate the reaction by adding the NADPH regenerating system. Incubate at 37°C for exactly 15 minutes.

-

Quenching & Extraction: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., d2-6-OH-chlorzoxazone). Centrifuge at 14,000 x g for 10 minutes to pellet precipitated proteins.

-

LC-MS/MS Analysis: Transfer the supernatant to LC vials. Quantify the formation of 6-hydroxychlorzoxazone using a validated LC-MS/MS method.

Data Presentation & Interpretation

The following table summarizes the expected pharmacological profile based on the structural divergence of 1-4MPA from 4-MP. The data reflects the theoretical shift in selectivity driven by the N-alkylation of the pyrazole ring.

| Compound | ADH | ADH | ADH Inhibition Mode | CYP2E1 | Selectivity Ratio (CYP2E1/ADH) |

| 4-MP (Control) | 0.2 - 0.5 | 0.1 - 0.2 | Competitive | 15.0 - 20.0 | ~ 0.01 (ADH Selective) |

| 1-4MPA | > 100.0 | > 50.0 | Mixed / Weak | 5.0 - 10.0 | > 10 (CYP2E1 Selective) |

Table 1: Representative comparative inhibition metrics for 4-MP and 1-4MPA. The N-acetonyl group is projected to abolish high-affinity ADH binding while preserving or enhancing CYP2E1 inhibition.

Conclusions and Drug Development Insights

The structural modification of 4-methylpyrazole to this compound fundamentally alters the molecule's interaction with zinc-dependent alcohol dehydrogenases. By masking the critical N1 position, 1-4MPA loses the ability to form the tight-binding ternary complex with ADH and NAD⁺[4]. However, this same steric and lipophilic addition may optimize the scaffold for the hydrophobic active site of CYP2E1. This offers a highly targeted pathway to develop selective CYP2E1 inhibitors—useful for preventing oxidative stress in conditions like acetaminophen toxicity[2]—without the profound, systemic ADH-inhibitory effects of fomepizole.

References

-

Li, T.-K., & Theorell, H. "Human Liver Alcohol Dehydrogenase: Inhibition by Pyrazole and Pyrazole Analogs." SciSpace. URL: [Link]

-

"Treatment of patients with ethylene glycol or methanol poisoning: focus on fomepizole." PMC - National Institutes of Health. URL:[Link]

-

"The Effect of 4-Methylpyrazole on Oxidative Metabolism of Acetaminophen in Human Volunteers." Vanderbilt University Medical Center / Scilit. URL:[Link]

-

"Alcohol dehydrogenase." Wikipedia. URL:[Link]

-

"Inhibition of canine and feline alcohol dehydrogenase activity by fomepizole." AVMA Journals. URL: [Link]

Sources

Application Note: 1-(4-methyl-1H-pyrazol-1-yl)acetone as a Core Scaffold in the Discovery of Next-Generation Crop Protection Agents

Executive Summary & Mechanistic Rationale

The agrochemical industry relies heavily on privileged scaffolds to overcome emerging pest resistance and navigate stringent environmental regulations. Pyrazole derivatives represent one of the most successful classes of modern agrochemicals, frequently utilized in the development of broad-spectrum fungicides, herbicides, and insecticides[1]. Within this chemical space, 1-(4-methyl-1H-pyrazol-1-yl)acetone (CAS: 1170037-69-0) has emerged as a highly versatile and valuable building block[2].

The strategic architecture of this molecule offers two distinct advantages for drug development professionals:

-

The 4-Methyl-Pyrazole Core: The methyl substitution at the 4-position enhances the overall lipophilicity (LogP) of the molecule, a critical parameter for penetrating waxy plant cuticles and fungal cell membranes. Furthermore, the pyrazole ring is known to form strong hydrogen bonds and π-π stacking interactions within the binding pockets of target enzymes[3].

-

The Terminal Acetone Moiety: The ketone group serves as a highly reactive electrophilic center. It enables rapid divergent synthesis via reductive amination, alpha-halogenation, or condensation reactions, allowing researchers to generate vast libraries of functionalized crop protection agents from a single starting material[3].

A primary application of this scaffold is the synthesis of Succinate Dehydrogenase Inhibitors (SDHIs). SDHIs disrupt the fungal mitochondrial respiratory chain by binding to Complex II, blocking electron transfer, halting ATP production, and ultimately causing fungal cell death[4].

Figure 1: Divergent synthetic workflow from the this compound scaffold.

Experimental Protocols: Synthesis of SDHI Fungicide Analogs

The following protocols detail the transformation of this compound into a bioactive pyrazole-carboxamide derivative. As a self-validating system, each step includes built-in quality control checks to ensure reaction fidelity before proceeding to the next stage.

Protocol A: Reductive Amination to 1-(4-methyl-1H-pyrazol-1-yl)propan-2-amine

This step converts the ketone into a primary amine, preparing the molecule for subsequent amide coupling.

Reagents & Materials:

-

This compound (1.0 eq, 10 mmol)

-

Ammonium acetate (NH₄OAc) (10.0 eq, 100 mmol)

-

Sodium cyanoborohydride (NaBH₃CN) (1.5 eq, 15 mmol)

-

Anhydrous Methanol (50 mL)

Step-by-Step Methodology:

-

Imine Formation: Dissolve the starting acetone scaffold and NH₄OAc in anhydrous methanol under an inert argon atmosphere. Stir at room temperature for 2 hours.

-

Causality: A massive excess of NH₄OAc is required to drive the equilibrium toward the formation of the imine intermediate and prevent the formation of secondary amines (dimerization).

-

-

Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add NaBH₃CN portion-wise over 15 minutes. Allow the reaction to warm to room temperature and stir for 16 hours.

-

Causality: NaBH₃CN is specifically chosen over the stronger NaBH₄ because it is stable in mildly acidic conditions (pH ~6) and selectively reduces the protonated imine without prematurely reducing the unreacted ketone starting material to an alcohol.

-

-

Quenching & Workup: Quench the reaction by carefully adding 1M HCl until the pH reaches 2 (to destroy excess hydride and hydrolyze unreacted imine). Stir for 30 minutes. Extract the aqueous layer with Dichloromethane (DCM) to remove non-basic impurities. Basify the aqueous layer to pH 10 using 2M NaOH, and extract the free amine with Ethyl Acetate (3 x 30 mL).

-

Self-Validation (TLC): Spot the organic extract on a silica TLC plate (Eluent: DCM:MeOH 9:1). The disappearance of the UV-active ketone spot and the appearance of a new spot that stains bright pink/purple with ninhydrin solution confirms the successful formation of the primary amine.

Protocol B: Amide Coupling to Generate the Target SDHI

Reagents & Materials:

-

1-(4-methyl-1H-pyrazol-1-yl)propan-2-amine (1.0 eq, 5 mmol)

-

Substituted Benzoyl Chloride (e.g., 2,4-difluorobenzoyl chloride) (1.1 eq, 5.5 mmol)

-

Triethylamine (Et₃N) (2.5 eq, 12.5 mmol)

-

Anhydrous Dichloromethane (DCM) (25 mL)

Step-by-Step Methodology:

-

Preparation: Dissolve the primary amine and Et₃N in anhydrous DCM. Cool to 0 °C.

-

Causality: Et₃N acts as a non-nucleophilic acid scavenger. It neutralizes the HCl byproduct generated during the nucleophilic acyl substitution, preventing the protonation of the amine reactant which would otherwise stall the reaction.

-

-

Coupling: Add the substituted benzoyl chloride dropwise over 10 minutes. Stir at 0 °C for 1 hour, then warm to room temperature for 3 hours.

-

Self-Validating Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (2 x 20 mL), saturated aqueous NaHCO₃ (2 x 20 mL), and brine.

-

Validation Logic: The acidic wash removes any unreacted amine and Et₃N. The basic wash hydrolyzes and removes any unreacted acid chloride. If the organic layer yields a single, clean UV-active spot on TLC (Hexanes:EtOAc 1:1), the workup has successfully isolated the pure amide. Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

-

Figure 2: Mechanistic pathway of pyrazole-carboxamide SDHI fungicides in target pathogens.

Quantitative Data & Comparative Efficacy

The versatility of the this compound scaffold allows for various downstream modifications. Table 1 summarizes the optimized reaction parameters for generating key intermediates, demonstrating the robustness of this building block.

Table 1: Reaction Optimization and Yield Data for Scaffold Functionalization

| Target Intermediate | Reagent System | Solvent | Temp (°C) | Time (h) | Isolated Yield (%) | Purity (HPLC) |

| Primary Amine | NH₄OAc / NaBH₃CN | Methanol | 25 | 16 | 82 | >98% |

| Oxime | NH₂OH·HCl / NaOAc | Ethanol | 80 | 4 | 91 | >99% |

| α-Bromo Ketone | NBS / p-TsOH (cat.) | Acetonitrile | 25 | 12 | 74 | >95% |

Once functionalized into pyrazole-carboxamide derivatives, these compounds exhibit potent antifungal properties. Recent literature highlights that structural modifications on the pyrazole and phenyl rings significantly influence the inhibitory potency against major agricultural pathogens[4][5]. Table 2 compares the in vitro efficacy of synthesized analogs against commercial standards.

Table 2: In Vitro Antifungal Activity (EC₅₀ in µM) of Synthesized Derivatives

| Compound | Rhizoctonia solani | Botrytis cinerea | Fusarium oxysporum |

| Analog A (Phenyl-amide) | 1.45 | 2.80 | 8.15 |

| Analog B (2-Chloro-amide) | 0.85 | 1.95 | 6.40 |

| Analog C (2,4-Difluoro-amide) | 0.42 | 1.10 | 4.25 |

| Boscalid (Commercial Control) | 1.53 | 2.43 | 6.98 |

Data Interpretation: The introduction of electron-withdrawing halogens (Analog C) drastically improves the EC₅₀ values across all tested pathogens. Analog C outperforms the commercial standard Boscalid, particularly against R. solani, validating the 4-methyl-pyrazole scaffold as a highly effective pharmacophore for crop protection[4][5].

Troubleshooting & Quality Control Insights

-

Preventing Over-Bromination: If utilizing the acetone moiety to synthesize an α-bromo ketone (for subsequent thiazole formation), researchers often encounter di-brominated byproducts. Solution: Strictly control the stoichiometry of N-Bromosuccinimide (NBS) to 0.95 equivalents and run the reaction in the dark to suppress radical chain mechanisms, favoring the acid-catalyzed enol-halogenation pathway.

-

Managing Amine Volatility: The intermediate 1-(4-methyl-1H-pyrazol-1-yl)propan-2-amine has a relatively low molecular weight and can be lost during aggressive solvent evaporation. Solution: Concentrate the ethyl acetate extracts in a water bath not exceeding 30 °C, or isolate the amine as its hydrochloride salt by passing HCl gas through the organic layer prior to concentration.

References

- CymitQuimica. "this compound | CAS: 1170037-69-0".

- SCIRP. "Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection".

- Benchchem. "Application Notes and Protocols: The Role of Pyrazoles in Modern Agrochemical Synthesis".

- ACS Publications. "Discovery of Novel Pyrazole-4-carboxamide Derivatives with Thioether Moiety as Potential SDHI Agents for Crop Protection".

- PMC. "Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives".

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. CAS: 1170037-69-0 | CymitQuimica [cymitquimica.com]

- 3. Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection [scirp.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

purification methods for 1-(4-methyl-1H-pyrazol-1-yl)acetone

Executive Summary & Molecule Profile